molecular formula C38H44N4O8 B1244161 D-43787 CAS No. 198016-44-3

D-43787

Cat. No.: B1244161
CAS No.: 198016-44-3
M. Wt: 684.8 g/mol
InChI Key: GKYGBJABPHBINI-MHDHXZMLSA-N
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Description

  • Mechanism of Action

    Target of Action

    D-43787, also known as “tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate”, primarily targets cyclophilin , a cellular receptor for cyclosporine . Cyclophilin plays a crucial role in intracellular signal transduction pathways involved in T-cell activation .

    Mode of Action

    This compound exhibits immunomodulating properties by virtue of its binding to cyclophilin . It inhibits cell proliferation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)/ionomycin and anti-CD3/CD28 . This points to a different molecular mechanism for the action of this compound .

    Biochemical Pathways

    This compound affects the biochemical pathways involved in T-cell activation and inflammation. It inhibits T helper cell (Th) 2 cytokines interleukin (IL)-4, -5, and -13 more effectively than the Th1 cytokine interferon (IFN)-gamma in human primary T cells . This selective inhibition of Th2 cytokines suggests that this compound may modulate the Th1/Th2 balance in the immune response .

    Pharmacokinetics

    In vivo studies have shown that this compound can be administered intraperitoneally (ip) or intrapulmonary . The compound’s ADME properties and their impact on bioavailability need further investigation.

    Result of Action

    This compound has demonstrated anti-inflammatory effects. It inhibits lipopolysaccharide-induced proinflammatory cytokines IL-6 and TNFalpha . In vivo, this compound potently inhibited late-phase eosinophilia in actively sensitized and challenged guinea pigs and Brown-Norway rats . In adjuvant-induced arthritis, this compound dose-dependently reduced edema development on both hind paws .

    Action Environment

    The action of this compound can be influenced by environmental factors such as the presence of specific stimulants like TPA/ionomycin and anti-CD3/CD28

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for D-43787 are not widely documented in the available literature.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • D-43787 undergoes various reactions, although detailed information is scarce.
    • Common reagents and conditions used in these reactions are not well-documented.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    • D-43787 has potential applications in various fields:

        Immunosuppression: It selectively inhibits T helper cell (Th) 2 cytokines (IL-4, IL-5, and IL-13) more effectively than Th1 cytokines (IFN-γ).

        Anti-inflammatory Effects: In animal models, it reduces edema development and eosinophilia.

        Possible Anti-asthmatic Effects: Its distinct mode of action suggests potential use in asthma management.

  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not readily available.
    • Further research may reveal additional compounds with similar properties.

    Properties

    IUPAC Name

    tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43)/t28-,31-,32-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKYGBJABPHBINI-MHDHXZMLSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)N3[C@@H](CC4=CC=CC=C43)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C38H44N4O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30173514
    Record name D-43787
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30173514
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    684.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    198016-44-3
    Record name D-43787
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198016443
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name D-43787
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30173514
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name D-43787
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SFZ71BQO
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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